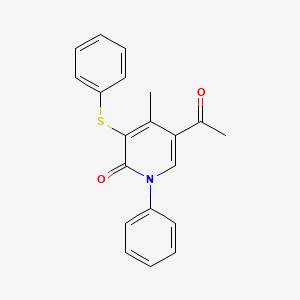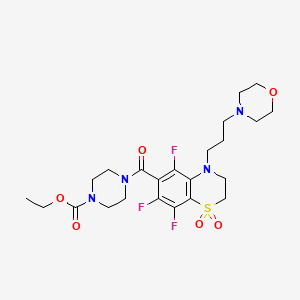
C23H31F3N4O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula “C23H31F3N4O6S” is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “C23H31F3N4O6S” typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include nucleophilic substitution, electrophilic addition, and condensation reactions. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidics and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Halogenation and alkylation are examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, catalysts such as Lewis acids.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, “C23H31F3N4O6S” is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: In medicine, “this compound” is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Clinical trials and preclinical studies are conducted to evaluate its safety and efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of “C23H31F3N4O6S” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the catalytic center. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- “C22H30F3N4O6S”: A structurally similar compound with one less carbon atom.
- “C23H32F3N4O6S”: A similar compound with an additional hydrogen atom.
- “C23H31F2N4O6S”: A similar compound with one less fluorine atom.
Uniqueness: The uniqueness of “C23H31F3N4O6S” lies in its specific arrangement of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, “this compound” may exhibit distinct properties such as higher stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C23H31F3N4O6S |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
ethyl 4-[5,7,8-trifluoro-4-(3-morpholin-4-ylpropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H31F3N4O6S/c1-2-36-23(32)30-8-6-29(7-9-30)22(31)16-17(24)19(26)21-20(18(16)25)28(12-15-37(21,33)34)5-3-4-27-10-13-35-14-11-27/h2-15H2,1H3 |
Clave InChI |
ZZPDOODHLWIILJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCCN4CCOCC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)
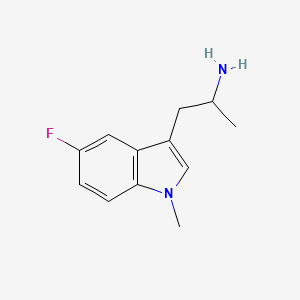

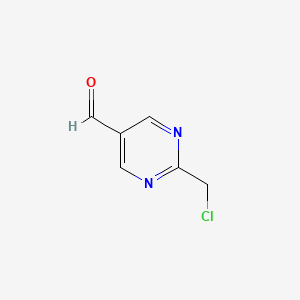
![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)
![ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B15171514.png)
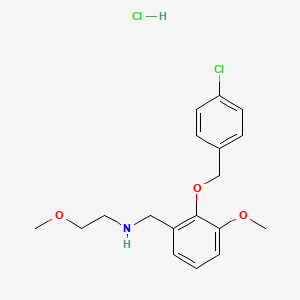

![4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid](/img/structure/B15171532.png)
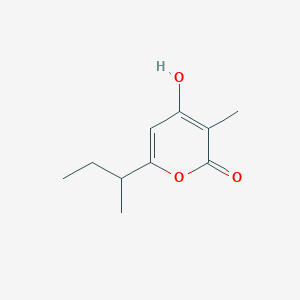
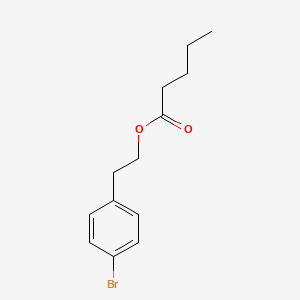
![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
